molecular formula C20H13ClN2O2S B11969641 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide

Cat. No.: B11969641
M. Wt: 380.8 g/mol
InChI Key: PBENNUZIOXHXQB-SSDVNMTOSA-N
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Description

3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a naphthyl group, and a hydrazide linkage. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The hydrazide group may play a role in binding to metal ions or forming hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(2-hydroxy-1-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzothiophene core and a naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents .

Properties

Molecular Formula

C20H13ClN2O2S

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H13ClN2O2S/c21-18-14-7-3-4-8-17(14)26-19(18)20(25)23-22-11-15-13-6-2-1-5-12(13)9-10-16(15)24/h1-11,24H,(H,23,25)/b22-11+

InChI Key

PBENNUZIOXHXQB-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)O

Origin of Product

United States

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